2-Chloro-4-isopropylquinolin-6-amine
Description
2-Chloro-4-isopropylquinolin-6-amine is a quinoline derivative characterized by a fused benzene-pyridine ring system with substituents at positions 2 (chloro), 4 (isopropyl), and 6 (amine).
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-chloro-4-propan-2-ylquinolin-6-amine |
InChI |
InChI=1S/C12H13ClN2/c1-7(2)9-6-12(13)15-11-4-3-8(14)5-10(9)11/h3-7H,14H2,1-2H3 |
InChI Key |
LTVTTZCFZFTIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Chloro-4-isopropylquinolin-6-amine, can be achieved through various methods. Common synthetic routes include the Friedländer synthesis, Skraup synthesis, and Pfitzinger reaction . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Halogenation, alkylation, and acylation reactions using reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, sodium borohydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Chloro-4-isopropylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antif
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-4-isopropylquinolin-6-amine with three analogs identified in the provided evidence, focusing on structural features and inferred properties.
Structural Overview of Analogs
The table below summarizes key structural differences:
Key Comparative Analyses
Core Heterocyclic System
- Quinoline vs. Pyrimidine: The target compound and two analogs () share a quinoline core, while 2-Chloro-6-methylpyrimidine-4-carboxylic acid () is a pyrimidine derivative. Pyrimidine derivatives like often exhibit enhanced solubility due to carboxylic acid groups, which may limit membrane permeability relative to quinoline-based amines.
Substituent Position and Electronic Effects
- Chlorine Position: In 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine (), chlorine occupies position 4, whereas the target compound has chlorine at position 2. Chloro groups are electron-withdrawing, altering electron density across the ring. Position 2 chlorine may enhance electrophilic reactivity at adjacent positions, while position 4 chlorine (as in ) could influence conjugation with the amine group at position 3.
- Amino Group Variations: The target compound’s primary amine at position 6 contrasts with the tertiary amine (N-aryl) in .
Steric and Functional Group Impact
Bulky Substituents :
The isopropyl group (target compound) and piperazinylmethyl group () introduce steric bulk. Isopropyl’s compact structure may reduce steric hindrance compared to the larger, flexible piperazine moiety in , which could affect binding pocket accessibility in drug-receptor interactions.- Functional Group Diversity: The carboxylic acid in confers high polarity and acidity (pKa ~4-5), making it ionizable at physiological pH. In contrast, the amine groups in quinoline derivatives (target, ) are basic (pKa ~8-10), influencing solubility and bioavailability.
Crystallographic Considerations
Structural determination tools like SHELX () are critical for resolving substituent conformations. For example, the crystal structure of may reveal hydrogen-bonding patterns between the amine and chloro groups, guiding synthetic optimization for stability.
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